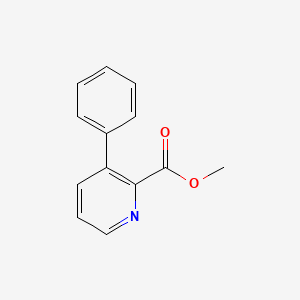

Methyl 3-phenylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-11(8-5-9-14-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIGQCBBAWRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Picolinate Esters in Organic Chemistry

Picolinate (B1231196) esters, derivatives of picolinic acid (pyridine-2-carboxylic acid), represent a significant class of heterocyclic compounds in organic chemistry. Their importance stems from the presence of a pyridine (B92270) ring and an ester functional group, which imparts unique electronic and coordination properties. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with various metal ions, which is a key feature in their catalytic applications. acs.orgresearchgate.net This coordination ability makes picolinate derivatives valuable in the synthesis of metal complexes with diverse chemical and bioactive properties. researchgate.net

Furthermore, picolinate esters serve as versatile intermediates in the synthesis of more complex molecules. The pyridine ring can be functionalized at various positions, and the ester group can undergo a range of chemical transformations. This adaptability allows for the creation of a wide array of substituted pyridine derivatives with applications in pharmaceuticals, agrochemicals, and materials science. For instance, certain picolinate compounds are recognized as a notable class of synthetic auxin herbicides. mdpi.com

Historical Development of Substituted Picolinate Synthesis and Applications

The synthesis of picolinic acid derivatives has been a subject of extensive research, leading to the development of various synthetic methodologies. Historically, the preparation of picolinate (B1231196) esters often involved the esterification of the corresponding picolinic acids. researchgate.netpensoft.net Over time, more sophisticated methods have emerged to introduce a wide variety of substituents onto the pyridine (B92270) ring, enhancing the diversity and utility of this class of compounds.

Early research into picolinate esters focused on their hydrolysis and the catalytic effects of metal ions on this process. acs.orgresearchgate.net These studies provided fundamental insights into the reactivity of picolinate esters and the role of the pyridine nitrogen in intramolecular catalysis. The development of cross-coupling reactions has significantly advanced the synthesis of substituted picolinates, allowing for the introduction of aryl groups and other functionalities. nih.gov

In terms of applications, the herbicidal properties of certain picolinic acid derivatives have been known for some time. mdpi.comgoogleapis.com More recently, research has expanded to explore their potential in medicinal chemistry, with studies investigating their anticancer and antimicrobial activities. pensoft.netnih.gov The ability of picolinates to act as ligands for transition metals has also led to their use in the development of novel catalysts and materials. researchgate.netrsc.org

Current Research Frontiers and Unaddressed Challenges Pertaining to Methyl 3 Phenylpicolinate

Established Synthetic Pathways to Phenylpicolinate Core Structures

The foundational approaches to synthesizing the phenylpicolinate scaffold involve either stepwise construction of the substituted pyridine ring followed by esterification or the introduction of the phenyl group onto a pre-existing picolinate framework using classical methods.

Esterification Reactions for Methyl Picolinates

A primary and straightforward method for the synthesis of methyl picolinates is the esterification of the corresponding picolinic acid. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. savemyexams.comlibretexts.org Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The general reaction is reversible and often requires heating under reflux to achieve reasonable yields. savemyexams.comlibretexts.org

For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Another approach involves the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride, followed by reaction with the alcohol. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide, also affords the corresponding methyl ester. commonorganicchemistry.com

Table 1: Comparison of Common Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Simple, cost-effective | Reversible, may require excess alcohol, not suitable for acid-sensitive substrates |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, good for acid-sensitive substrates | DCC can be an allergen, formation of dicyclohexylurea byproduct |

| Acid Chloride Formation | SOCl₂, then Alcohol | Typically two steps | High yielding | Requires handling of corrosive SOCl₂ |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Varies | Useful for specific alkyl groups | Potential for N-alkylation in pyridine systems |

Pyridine Ring Construction Approaches Leading to Picolinates

The synthesis of the picolinate core can also be achieved by constructing the pyridine ring itself. Various named reactions and multi-component strategies exist for pyridine synthesis. ijpsonline.com For instance, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijpsonline.com While versatile, controlling the regioselectivity to obtain the desired picolinate substitution pattern can be a challenge.

More contemporary methods involve domino reactions. For example, a metal- and solvent-free approach utilizes the domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls to produce diversely substituted picolinates. ijpsonline.comorganic-chemistry.org Another strategy involves a cooperative vinylogous anomeric-based oxidation using a heterogeneous catalyst for the synthesis of picolinate and picolinic acid derivatives from ethyl 2-oxopropanoate, ammonium acetate (B1210297), malononitrile, and various aldehydes. nih.gov

Introduction of the Phenyl Moiety via Classical Coupling Methods

Once a suitable picolinate precursor is obtained, the phenyl group can be introduced using classical cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a widely used method. nih.govnih.gov For instance, the coupling of a bromopicolinate with phenylboronic acid in the presence of a palladium catalyst and a base would yield the desired phenylpicolinate.

Other established cross-coupling reactions like the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents) can also be employed for the formation of the carbon-carbon bond between the pyridine and phenyl rings. nih.govacs.org The choice of method often depends on the availability of starting materials and the functional group tolerance of the specific reaction conditions.

Advanced Synthetic Innovations and Catalytic Approaches

More recent advancements in organic synthesis have led to the development of highly efficient and selective catalytic methods for the introduction of aryl groups, which are applicable to the synthesis of this compound.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl Introduction

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. mdpi.comuwa.edu.au Palladium, nickel, and copper catalysts are frequently employed in cross-coupling reactions to construct biaryl systems. nih.govuwa.edu.au These reactions generally involve the oxidative addition of a metal catalyst to an aryl halide, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product. nih.gov

A particularly innovative and atom-economical approach is the direct C-H arylation. rsc.orgacs.org This method avoids the pre-functionalization of the pyridine ring (e.g., halogenation) and instead directly couples a C-H bond with an aryl halide. Palladium catalysts are highly effective for this transformation. rsc.org The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn

For the synthesis of this compound, a palladium catalyst could be used to directly arylate the C-H bond at the 3-position of methyl picolinate with a phenyl halide. The regioselectivity of such reactions can often be controlled by the inherent electronic properties of the substrate or through the use of directing groups. While there are reports of palladium-catalyzed C-H arylation of various pyridine derivatives, the specific application to methyl picolinate to yield the 3-phenyl isomer would depend on the development of a suitable catalytic system that favors functionalization at that particular position. nih.gov The use of specific ligands can be crucial in tuning the reactivity and selectivity of the palladium catalyst. rsc.org

Table 2: Research Findings on Palladium-Catalyzed Arylations

| Catalyst System | Substrates | Key Findings | Reference |

| Pd(OAc)₂ / Ligand-free | Benzophospholes and aryl halides | Effective for C-H arylation with aryl iodides and bromides. | rsc.org |

| Pd(0) / PR₃ | Aliphatic carboxylic acid derivatives and aryl iodides | Enables intermolecular arylation of sp³ C-H bonds. | acs.org |

| Pd(II) / Mono-N-protected amino acid (MPAA) ligands | Various C-H bonds | Enables enantioselective C-H functionalization. | snnu.edu.cn |

| PdCl₂ / Ag₂CO₃ / 2,5-lutidine | N-alkylamines and aryl iodides | Facilitates C(sp³)–H arylation. | nih.gov |

Copper-Mediated Phenylation Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and economically viable method for the formation of carbon-carbon bonds, including the arylation of heteroaromatics. While palladium-catalyzed methods are common, copper-mediated processes offer complementary reactivity and are often favored for their lower cost and distinct catalytic properties. The synthesis of this compound via a copper-mediated phenylation would typically involve the coupling of a pre-functionalized methyl picolinate derivative with a phenylating agent.

A plausible route involves the use of methyl 3-halopicolinate (e.g., methyl 3-bromo- (B131339) or 3-iodopicolinate) as the starting material. The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for this purpose. In a typical protocol, the halopicolinate would be reacted with a phenylating agent such as phenylboronic acid, triphenylbismuth, or a phenyl-metal reagent in the presence of a copper catalyst.

Key Components of Copper-Mediated Phenylation:

Copper Source: Copper(I) salts like CuI, CuBr, or CuCl are commonly used. Copper(II) salts such as Cu(OAc)₂ can also be employed, often being reduced in situ.

Ligand: The efficiency and selectivity of copper-catalyzed reactions are often enhanced by the use of a ligand. Picolinic acid and its derivatives, as well as various phenanthroline and bipyridine ligands, have been shown to be effective in promoting copper-catalyzed arylations. nih.gov For instance, the use of picolinic acid as a ligand has been demonstrated to be effective in the copper-catalyzed O-arylation of phenols, a mechanistically related transformation. nih.gov

Base and Solvent: A base is typically required to facilitate the reaction. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. nih.govacs.org The choice of solvent is also critical, with high-boiling polar aprotic solvents like DMF, DMSO, or dioxane often being employed.

A representative, albeit generalized, reaction scheme is presented below:

Scheme 1: Proposed copper-mediated phenylation for the synthesis of this compound.

| Parameter | Example Reagents/Conditions | Function | Reference |

| Picolinate Substrate | Methyl 3-bromopicolinate | Electrophilic coupling partner | acs.org |

| Phenylating Agent | Phenylboronic acid | Nucleophilic phenyl source | nih.govacs.org |

| Copper Catalyst | CuI, Cu(OAc)₂ | Facilitates C-C bond formation | nih.govwhiterose.ac.uk |

| Ligand | Picolinic acid, Phenanthroline | Enhances catalyst activity and stability | nih.govacs.org |

| Base | K₂CO₃, K₃PO₄ | Activates the coupling partners | nih.govnih.govacs.org |

| Solvent | DMF, DMSO, Toluene | Reaction medium | nih.govacs.org |

C-H Functionalization Methodologies at the Picolinate Skeleton

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the substrate. researchgate.net For the synthesis of this compound, a C-H functionalization approach would involve the direct phenylation of the C-H bond at the 3-position of the methyl picolinate ring.

This transformation is challenging due to the inherent reactivity of the pyridine ring, where the C-2 and C-4 positions are generally more electronically deficient and thus more susceptible to certain types of functionalization. However, the use of directing groups can overcome these regioselectivity issues. In the case of methyl picolinate, the ester group at the 2-position can potentially act as a directing group to facilitate functionalization at the adjacent C-3 position.

Transition metal catalysts, particularly palladium and rhodium, are at the forefront of C-H activation/functionalization methodologies. A hypothetical C-H phenylation reaction for this compound could proceed as follows:

Scheme 2: Proposed direct C-H phenylation for the synthesis of this compound.

Key Aspects of C-H Functionalization:

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a widely used catalyst for C-H arylation reactions.

Oxidant: These reactions often require an oxidant to regenerate the active catalytic species. Silver salts (e.g., Ag₂CO₃, AgOAc) or other oxidants are commonly employed.

Aryl Source: Phenylboronic acids or diaryliodonium salts can serve as the source of the phenyl group.

Directing Group: The ester group at the C-2 position of methyl picolinate can coordinate to the metal center, directing the C-H activation to the ortho position (C-3). Picolinate-directed C-H amination has been reported, suggesting the directing capability of this functional group. sci-hub.sesci-hub.se

The development of such a direct C-H phenylation would offer a more streamlined and sustainable route to this compound compared to traditional methods.

| Component | Example Reagents | Role in C-H Functionalization | Reference |

| Substrate | Methyl picolinate | The molecule to be functionalized | sci-hub.sesci-hub.se |

| Catalyst | Pd(OAc)₂ | Activates the C-H bond | acs.org |

| Phenyl Source | Phenylboronic acid, Iodobenzene (B50100) | Provides the phenyl group | baranlab.org |

| Oxidant/Additive | Ag₂CO₃, Benzoquinone | Facilitates the catalytic cycle | acs.org |

| Directing Group | Ester group at C-2 | Controls the site of functionalization | researchgate.netsci-hub.sesci-hub.se |

| Solvent | Toluene, Dioxane | Reaction medium | nih.govacs.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to the synthesis of this compound involves several considerations:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org C-H functionalization approaches are inherently more atom-economical than traditional cross-coupling reactions that require stoichiometric amounts of leaving groups.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Both copper-mediated and C-H functionalization methods rely on catalysis.

Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Efforts are made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Reduction of Derivatives: Avoiding the use of protecting groups or unnecessary derivatization steps can simplify the synthesis and reduce waste. acs.org Direct C-H functionalization aligns well with this principle.

A "greener" synthesis of this compound would ideally be a one-step, catalyst-driven process, such as direct C-H phenylation, conducted in a benign solvent with high energy efficiency and minimal waste generation.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to other substrates.

Mechanism of Copper-Mediated Phenylation (Ullmann-type): The precise mechanism of copper-catalyzed arylations can vary depending on the specific reactants and conditions. However, a generally accepted catalytic cycle for a reaction involving a halopicolinate and a phenylboronic acid is as follows:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the methyl 3-halopicolinate to form a high-valent copper(III) intermediate.

Transmetalation: The phenyl group is transferred from the boronic acid to the copper center, a step often facilitated by a base.

Reductive Elimination: The phenyl group and the picolinate moiety couple and are eliminated from the copper center, forming the C-C bond of this compound and regenerating the active copper(I) catalyst.

Mechanism of Directed C-H Functionalization: The mechanism of a palladium-catalyzed direct C-H arylation directed by the picolinate ester is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition. A plausible cycle involves:

Coordination: The picolinate ester coordinates to the palladium catalyst, likely through the pyridine nitrogen and the carbonyl oxygen of the ester, forming a five-membered chelate.

C-H Activation: This chelation facilitates the activation of the adjacent C-H bond at the 3-position. The C-H bond cleavage is often the rate-determining step and results in the formation of a palladacycle intermediate. uwindsor.ca

Oxidative Addition/Transmetalation: The phenylating agent (e.g., iodobenzene or phenylboronic acid) reacts with the palladacycle. In the case of an aryl halide, this may proceed through oxidative addition.

Reductive Elimination: The newly formed phenyl-palladium bond and the picolinate-palladium bond undergo reductive elimination, forming the desired this compound and regenerating a palladium(II) species that can re-enter the catalytic cycle after re-oxidation.

Kinetic isotope effect studies, where the C-H bond is replaced by a C-D bond, are often used to probe whether the C-H bond cleavage is involved in the rate-determining step of the reaction. uwindsor.ca

An in-depth analysis of the chemical behavior of this compound reveals a versatile reactivity profile, centered on its ester functional group and the inherent characteristics of its phenyl-substituted pyridine core. This article explores the principal chemical transformations, derivatization strategies, and reactivity patterns of this compound, based on established chemical principles and findings from detailed research studies.

Comprehensive Spectroscopic and Structural Characterization of Methyl 3 Phenylpicolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR provides fundamental information about the number and type of protons (¹H) and carbons (¹³C) in a molecule.

The ¹H NMR spectrum of Methyl 3-phenylpicolinate is expected to display distinct signals corresponding to the protons of the phenyl ring, the picolinate (B1231196) ring, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton. pressbooks.publibretexts.org Protons on the aromatic rings will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region (around δ 3.9 ppm). rsc.org Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), and the coupling constants (J values) provide information about the connectivity and dihedral angles between protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would show signals for the carbonyl carbon of the ester (downfield, ~165 ppm), the sp²-hybridized carbons of the aromatic rings (in the range of ~120-150 ppm), and the methyl carbon of the ester group (upfield, ~52 ppm). chemicalbook.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Picolinate H-4 | 7.8 - 8.2 | 135 - 140 |

| Picolinate H-5 | 7.3 - 7.6 | 120 - 125 |

| Picolinate H-6 | 8.6 - 8.8 | 148 - 152 |

| Phenyl H-2'/6' | 7.5 - 7.8 | 128 - 130 |

| Phenyl H-3'/5' | 7.3 - 7.5 | 127 - 129 |

| Phenyl H-4' | 7.3 - 7.5 | 128 - 130 |

| -OCH₃ | ~3.9 (s) | ~52 |

| C=O | - | ~165 |

| Picolinate C-2 | - | ~155 |

| Picolinate C-3 | - | ~138 |

| Phenyl C-1' | - | ~137 |

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the molecular structure. youtube.comsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the picolinate ring (e.g., H-4 with H-5, and H-5 with H-6) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. sdsu.edu It is used to definitively assign the signals in the ¹³C spectrum based on the assignments of the attached protons from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the methyl protons to the ester carbonyl carbon, and correlations between protons on one ring and carbons on the other, confirming the C-C bond linking the phenyl and picolinate moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY data can provide insights into the preferred three-dimensional structure and conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the picolinate ring.

While solution NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy can characterize the compound in its crystalline or amorphous solid forms. chemrxiv.orgresearchgate.netrsc.org This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular conformation and packing in the crystal lattice. rsc.org Furthermore, ssNMR can be used to study the dynamics of molecules in the solid state, such as the rotation of the methyl group. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govresearchgate.netresearchgate.net For this compound (C₁₃H₁₁NO₂), the calculated exact mass of the molecular ion [M]⁺˙ would be used to confirm its elemental formula with high confidence.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. nih.govchemguide.co.uklibretexts.orgnih.gov The analysis of these fragmentation patterns allows for the proposal of mechanistic pathways for the decomposition of the ion.

For this compound, common fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): leading to an acylium ion [M - 31]⁺.

Loss of the carbomethoxy group (•COOCH₃): resulting in a phenylpicoline fragment [M - 59]⁺.

Cleavage of the ester bond to lose formaldehyde (B43269) (CH₂O) and a hydrogen radical, or other complex rearrangements.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (Note: The relative abundances of these fragments would depend on the ionization conditions.)

| Proposed Fragment Ion | Structure | m/z (nominal) |

| Molecular Ion | [C₁₃H₁₁NO₂]⁺˙ | 213 |

| Loss of •OCH₃ | [C₁₂H₈NO]⁺ | 182 |

| Loss of •COOCH₃ | [C₁₁H₈N]⁺ | 154 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing valuable structural information. westmont.eduresearchgate.netnist.govspectroscopyonline.com

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to:

C=O stretching of the ester group, typically a very strong and sharp band around 1720-1740 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic pyridine (B92270) and phenyl rings in the 1450-1600 cm⁻¹ region.

C-O stretching of the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretching above 3000 cm⁻¹.

Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While strong dipoles lead to strong IR absorptions, bonds with high polarizability, such as the symmetric vibrations of the aromatic rings, often give rise to strong signals in the Raman spectrum. westmont.eduresearchgate.netmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3050 - 3150 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| C=O Ester Stretch | 1720 - 1740 | Weak |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Strong |

| C-O Ester Stretch | 1100 - 1300 | Moderate |

Assignment of Characteristic Vibrational Modes

Information regarding the experimental Fourier-transform infrared (FT-IR) and Raman spectra of this compound, including the assignment of specific vibrational frequencies to the stretching and bending modes of its functional groups (e.g., C=O of the ester, C=N of the pyridine ring, C-H bonds of the aromatic rings), is not available in the reviewed literature. A detailed analysis would typically involve computational modeling (e.g., using Density Functional Theory) to complement experimental data and provide a full assignment of the vibrational modes.

Conformational Insights from Vibrational Data

Without experimental or calculated vibrational data, no insights can be drawn regarding the conformational isomers of this compound. Such an analysis would typically investigate the influence of the dihedral angle between the phenyl and picolinate rings on the vibrational spectrum, potentially identifying the most stable conformer in different phases.

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been published. A chromophore analysis would identify the parts of the molecule responsible for absorbing UV-Vis radiation, which are expected to be the conjugated π-systems of the phenyl and picolinate rings. The analysis would detail the wavelengths of maximum absorbance (λmax) and discuss the electronic transitions involved (e.g., π → π* transitions).

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

As no crystal structure has been determined, there is no information on the crystal packing arrangement of this compound molecules. An analysis of crystal packing would describe how the molecules are arranged in the unit cell and identify any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the solid-state architecture.

Conformational Analysis in the Crystalline State

The precise conformation of this compound in the crystalline state remains unknown. X-ray crystallography would reveal the specific three-dimensional arrangement of the atoms, including the relative orientation of the phenyl substituent with respect to the picolinate ring, which is a key conformational feature of the molecule.

Theoretical and Computational Investigations of Methyl 3 Phenylpicolinate

Molecular Dynamics (MD) Simulations

Comprehensive searches of scientific databases and literature reveal no specific molecular dynamics (MD) simulation studies conducted on Methyl 3-phenylpicolinate. Such simulations are crucial for understanding the behavior of a molecule over time.

Conformational Dynamics and Energy Landscapes

There is no available research on the conformational dynamics or energy landscapes of this compound derived from MD simulations. This analysis would provide insight into the different shapes (conformers) the molecule can adopt, their relative energies, and the pathways for transitioning between them.

Solvent Effects on Molecular Conformation and Reactivity

No computational studies detailing the effects of different solvents on the conformation and reactivity of this compound have been published. Investigating solvent effects is essential for understanding how the surrounding medium influences the molecule's structure and chemical behavior in solution.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states, and predict reaction kinetics and thermodynamics. These investigations are crucial for understanding reactivity, selectivity, and for the rational design of new synthetic methodologies.

A prominent area of investigation for a biphenyl-like structure such as this compound would be its formation via transition metal-catalyzed cross-coupling reactions, for instance, the Suzuki-Miyaura coupling. nih.govresearchgate.netaalto.fi Computational studies, typically employing Density Functional Theory (DFT), can model the entire catalytic cycle of such a reaction. researchgate.netacs.org This would involve modeling the oxidative addition of a halopicolinate with a palladium(0) catalyst, the subsequent transmetalation with a phenylboronic acid, and the final reductive elimination to yield this compound. aalto.fiacs.org

The primary goal of such a computational study would be to determine the geometry and energy of all intermediates and, crucially, the transition states that connect them. The transition state is a fleeting, high-energy structure that represents the point of no return in a chemical reaction. mit.edu By locating the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate.

For example, in a hypothetical Suzuki coupling to form this compound, DFT calculations could be used to compare different mechanistic pathways. The calculated energy profile would reveal the rate-determining step of the reaction, which is the step with the highest activation energy. This information is invaluable for optimizing reaction conditions, such as the choice of ligand on the palladium catalyst, the base, and the solvent, to favor a lower energy pathway and thus improve the reaction yield and efficiency. aalto.fi

Below is a hypothetical data table illustrating the kind of results that might be obtained from a DFT study on the key steps of a Suzuki coupling reaction to form this compound.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Oxidative Addition | Pd(0) Complex | 0.0 | - |

| Transition State (TS1) | +15.2 | Pd-C: 2.15, C-Br: 2.30 | |

| Pd(II) Intermediate | -5.7 | Pd-C: 2.05, Pd-Br: 2.45 | |

| Transmetalation | Transition State (TS2) | +12.8 | Pd-C(phenyl): 2.20, B-C(phenyl): 1.65 |

| Pd(II)-Aryl Intermediate | -10.3 | Pd-C(picolinate): 2.04, Pd-C(phenyl): 2.08 | |

| Reductive Elimination | Transition State (TS3) | +18.5 | C(picolinate)-C(phenyl): 2.10 |

| Product Complex | -25.1 | - |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Furthermore, computational studies can elucidate the origins of selectivity in reactions. For instance, if a substituted phenylboronic acid is used, there may be the possibility of forming different regioisomers. By calculating the activation energies for the formation of each possible product, it is possible to predict which isomer will be favored, providing a theoretical basis for the observed experimental outcomes. researchgate.net

Quantitative Structure-Property Relationships (QSPR) based on Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. oberlin.edu These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound and its derivatives, QSPR studies could be employed to predict a wide range of properties, such as solubility, boiling point, or chromatographic retention times, without the need for experimental measurements for every new compound. nih.govnih.gov

The development of a QSPR model typically involves the following steps:

Data Set Collection: A series of compounds structurally related to this compound with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that best correlates the molecular descriptors with the observed property. nih.gov

Model Validation: The predictive power of the QSPR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a series of substituted 3-phenylpicolinate esters, a QSPR study could be conducted to predict their lipophilicity (logP), a crucial parameter in medicinal chemistry. The resulting QSPR model might take the form of a linear equation, such as:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis, and Descriptor A, Descriptor B, etc., are the selected molecular descriptors.

Below is a hypothetical data table illustrating the types of descriptors and their correlation with a property like logP in a QSPR study of this compound and its hypothetical derivatives.

| Compound | Experimental logP | Molecular Weight (MW) | Polar Surface Area (PSA) | Predicted logP |

|---|---|---|---|---|

| This compound | 2.85 | 213.24 | 39.19 | 2.82 |

| Methyl 3-(4-chlorophenyl)picolinate | 3.54 | 247.68 | 39.19 | 3.51 |

| Methyl 3-(4-methoxyphenyl)picolinate | 2.79 | 243.26 | 48.42 | 2.81 |

| Methyl 3-(4-nitrophenyl)picolinate | 2.90 | 258.23 | 85.07 | 2.93 |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Such QSPR models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with desired properties, thereby accelerating the research and development process. nih.gov

Advanced Chemical Applications and Functional Material Building Blocks

Role as a Key Intermediate in Complex Organic Synthesis

The inherent structure of Methyl 3-phenylpicolinate, featuring a phenyl-substituted pyridine (B92270) ring with a reactive ester group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and advanced picolinate (B1231196) derivatives.

Synthesis of Nitrogen-Containing Heterocycles

The pyridine and ester functionalities of this compound could theoretically serve as handles for various cyclization reactions to form fused heterocyclic systems. For instance, the ester group could be converted to a hydrazide, which could then undergo intramolecular cyclization to form triazolopyridines. Similarly, reactions involving the pyridine nitrogen and adjacent phenyl ring could potentially lead to the formation of other fused systems like pyrrolopyridines or pyridopyrimidines. However, specific examples of such transformations starting from this compound are not readily found in the current body of scientific literature.

Precursor for Advanced Picolinate Derivatives

The ester group of this compound is a prime site for modification to generate a library of advanced picolinate derivatives. Hydrolysis of the ester would yield 3-phenylpicolinic acid, which could then be coupled with various amines or alcohols to form a range of amides and esters with tailored functionalities. The phenyl and pyridine rings also offer sites for further substitution, enabling the synthesis of a diverse array of molecules with potential applications in medicinal chemistry and materials science. While the derivatization of picolinic acids is a common strategy, specific research detailing the use of this compound as a starting material for such advanced derivatives is not extensively documented.

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

Picolinate-based molecules are well-known for their ability to act as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in derivatives of this compound could chelate to metal centers, forming stable complexes with potential catalytic activity.

Design and Synthesis of Picolinate-Based Ligands

Starting from this compound, a variety of bidentate or polydentate ligands could be envisioned. For example, conversion of the methyl ester to an amide bearing another coordinating group could yield tridentate ligands. Furthermore, functionalization of the phenyl or pyridine rings could introduce additional donor atoms, leading to the creation of more complex ligand architectures. These tailored ligands could then be used to synthesize a range of metal complexes for catalytic applications.

Mechanistic Studies of Ligand-Catalyzed Reactions

Should catalytically active complexes derived from this compound be developed, detailed mechanistic studies would be crucial to understand their function. Techniques such as kinetics studies, in-situ spectroscopy, and computational modeling could elucidate the role of the ligand in the catalytic cycle, including its influence on substrate activation, product selectivity, and catalyst stability. At present, such mechanistic investigations for reactions catalyzed by ligands specifically derived from this compound are not available in the literature.

Development as a Structural Scaffold for Material Science (excluding material properties)

The rigid and planar nature of the phenylpyridine core in this compound makes it an attractive building block for the construction of functional materials. Its ability to be derivatized allows for the introduction of various functional groups, which can then participate in the formation of larger, organized structures.

Theoretically, derivatives of 3-phenylpicolinic acid (obtained from the hydrolysis of the methyl ester) could be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). The carboxylic acid would coordinate to metal nodes, while the phenyl and pyridine moieties would form the structural framework. Similarly, the incorporation of polymerizable groups onto the molecule could allow for its use as a monomer in the synthesis of functional polymers with specific structural and electronic properties. While the use of pyridine-based linkers in MOFs and polymers is well-established, the specific application of this compound in this context has not been reported.

Monomeric Unit in Polymer Science

Currently, there is no specific research available that details the use of this compound as a monomeric unit in polymer science. However, the structural characteristics of the molecule allow for theoretical postulation of its potential in this field. The presence of reactive sites on both the phenyl and picolinate rings could, in principle, be functionalized to enable polymerization. For instance, the introduction of vinyl or acrylic groups could facilitate its participation in chain-growth polymerization, while the incorporation of hydroxyl or carboxyl groups could allow for its use in step-growth polymerization processes.

Components in Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, could present a fertile ground for the application of this compound. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor and a coordination site for metal ions. The aromatic phenyl and pyridine rings can engage in π-π stacking interactions. These features suggest that this compound could be a versatile component in the design and synthesis of complex supramolecular architectures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The interplay of these non-covalent forces could lead to the formation of materials with interesting photophysical, catalytic, or host-guest properties.

Investigation as a Chemical Probe for Reaction Development

The potential of this compound as a chemical probe for reaction development is an area ripe for investigation. Its structure could be leveraged to study reaction mechanisms or to act as a ligand that modulates the activity and selectivity of a catalyst. For example, the picolinate moiety is a known chelating group, and its coordination to a metal center could influence the outcome of a catalytic reaction. By systematically modifying the phenyl group, a library of ligands could be generated to probe the electronic and steric effects on a particular chemical transformation. While no specific studies have been published to date, the foundational molecular structure holds promise for future research in this domain.

Future Research Directions and Emerging Opportunities for Methyl 3 Phenylpicolinate

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount to unlocking the full potential of methyl 3-phenylpicolinate. While traditional cross-coupling methods have been employed for the synthesis of phenyl-substituted pyridines, future research will likely focus on more innovative approaches. The design and implementation of novel synthetic pathways that offer improved yields, reduced reaction times, and milder conditions are critical areas of investigation.

Key areas for exploration include:

C-H Activation/Functionalization: Direct arylation of the picolinate (B1231196) core through C-H activation represents a highly atom-economical approach. Research into developing selective catalysts for the C-H functionalization of the pyridine (B92270) ring at the 3-position will be a significant step forward.

Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields and safety profiles. The development of robust flow-based syntheses for this compound would enable scalable and on-demand production.

Biocatalysis: The use of enzymes to catalyze the synthesis of functionalized pyridines is a growing area of interest. Exploring enzymatic pathways could lead to highly selective and environmentally benign synthetic routes.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, reduced waste | Development of selective catalysts |

| Flow Chemistry | Enhanced control, scalability, safety | Optimization of reactor design and conditions |

| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering |

Discovery of Unprecedented Reactivity and Transformation Modes

A deeper understanding of the inherent reactivity of this compound is crucial for discovering new applications. Future research should aim to uncover novel transformation modes that go beyond the known reactivity of its constituent functional groups. The interplay between the phenyl ring, the pyridine core, and the methyl ester presents a unique electronic landscape that could be exploited for unprecedented chemical transformations.

Potential avenues for investigation include:

Photoredox Catalysis: The use of visible light to initiate novel bond-forming reactions could unlock new reactivity patterns for this compound.

Electrochemical Synthesis: Employing electrochemical methods to mediate redox reactions can provide access to unique intermediates and products that are not achievable through traditional chemical means.

Novel Cyclization Reactions: Investigating intramolecular reactions that involve both the phenyl and pyridine moieties could lead to the synthesis of novel polycyclic aromatic compounds with interesting photophysical or biological properties.

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

Elucidating the intricate mechanisms of reactions involving this compound is fundamental to optimizing existing transformations and designing new ones. The application of advanced in-situ spectroscopic techniques can provide real-time insights into reaction pathways, intermediates, and transition states.

Techniques that will be instrumental in these studies include:

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reacting species in solution, providing valuable information about reaction kinetics and the formation of transient intermediates. youtube.com

Operando X-ray Absorption Spectroscopy (XAS): For catalytic reactions, operando XAS can provide information about the electronic and geometric structure of the catalyst under actual reaction conditions.

Mass Spectrometry-based Techniques: Techniques such as Photoionization and Photoelectron Photoion Coincidence Spectroscopy can be used to detect and identify reactive intermediates in the gas phase, offering a detailed picture of the reaction mechanism. rsc.org

The data obtained from these advanced techniques will be invaluable for building accurate computational models of reaction mechanisms.

Deeper Integration of Machine Learning and AI in Predictive Chemical Research

For this compound, the integration of ML and AI can accelerate research in several key areas:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the most efficient synthetic pathways to this compound and its derivatives. rsc.orgnih.gov This can significantly reduce the amount of trial-and-error experimentation required. nih.govnih.gov

Reaction Optimization: AI algorithms can be used to explore the vast parameter space of a chemical reaction to identify the optimal conditions for maximizing yield and minimizing byproducts.

Discovery of Novel Reactivity: By identifying subtle patterns in reactivity data, ML models may be able to predict unprecedented reactions and transformation modes for this compound. nih.gov

| AI/ML Application | Potential Impact |

| Predictive Synthesis | Accelerated discovery of new synthetic routes |

| Reaction Optimization | Improved reaction efficiency and sustainability |

| Novel Reactivity Discovery | Uncovering new chemical transformations |

Expanding its Role as a Versatile Chemical Building Block in Emerging Fields

This compound's unique structural features make it an attractive building block for the synthesis of more complex molecules with applications in a variety of emerging fields. Its combination of a heteroaromatic ring, a phenyl substituent, and a reactive ester group provides a versatile platform for further functionalization.

Future research will likely focus on utilizing this compound in the following areas:

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The specific substitution pattern of this compound could serve as a starting point for the development of new therapeutic agents.

Materials Science: Phenyl-substituted pyridines can be used as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting electronic and photophysical properties.

Organic Electronics: The incorporation of the 3-phenylpicolinate moiety into organic semiconductors could lead to new materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The continued exploration of this compound as a versatile chemical building block will undoubtedly lead to the discovery of new materials and molecules with novel and valuable properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Methyl 3-phenylpicolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common routes include esterification of 3-phenylpicolinic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For purity, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are recommended. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Verify aromatic proton signals (δ 7.2–8.5 ppm for phenyl/pyridine rings) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 229.1) and fragmentation patterns.

- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). Cross-reference with literature data .

Q. What are the primary biological or pharmacological screening models for this compound?

- Methodological Answer : Prioritize in vitro assays such as:

- Enzyme inhibition (e.g., kinases, esterases) using fluorogenic substrates.

- Cytotoxicity (MTT assay on cancer cell lines like HeLa or HEK293).

- Solubility and stability studies (HPLC monitoring in PBS at 37°C). Include positive controls (e.g., staurosporine for cytotoxicity) and statistical validation (triplicate runs, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time) or impurity interference. Conduct:

- Comparative assays : Replicate studies under standardized conditions (e.g., CLSI guidelines).

- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations.

- Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity or metabolomics to identify off-target effects. Publish raw data and statistical methods transparently .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Systematic substitution : Modify phenyl/pyridine substituents (e.g., electron-withdrawing groups at position 4) and assess activity shifts.

- Computational modeling : Perform DFT (density functional theory) to predict electronic effects or molecular docking (AutoDock Vina) to map binding poses.

- Meta-analysis : Aggregate data from published analogs to identify pharmacophore trends. Use tools like ChemAxon or Schrödinger Suite .

Q. How should researchers design experiments to address the environmental stability of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis kinetics : Monitor degradation at varying pH (2–10) and temperatures (25–50°C) via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products.

- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD guidelines). Report half-life (t₁/₂) and QSAR predictions .

Methodological Challenges

Q. What are common pitfalls in characterizing this compound’s physicochemical properties, and how can they be mitigated?

- Answer : Errors in logP (partition coefficient) measurements often arise from inconsistent solvent systems. Use shake-flask method with octanol/water (pre-saturated) and validate via HPLC retention time correlation. For pKa determination, employ potentiometric titration with a GLpKa instrument .

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

- Answer : Combine synthetic chemistry with bioinformatics (e.g., PubChem BioAssay data mining) and materials science (e.g., MOF encapsulation for controlled release). Collaborate with toxicologists for ADMET profiling and regulatory compliance .

Data Presentation Guidelines

Q. What are best practices for presenting spectral data and biological results in publications?

- Answer :

- Figures : Highlight key NMR/IR peaks with annotations (avoid overcrowding). Use color-coded dose-response curves.

- Tables : Include Rf values (TLC), retention times (HPLC), and statistical metrics (p-values, confidence intervals).

- Compliance : Follow IUPAC nomenclature and journal-specific guidelines (e.g., Medicinal Chemistry Research’s requirements for spectral data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.